

# JNJ-40355003: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JNJ-40355003**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document consolidates key molecular information, its mechanism of action, and relevant experimental data to support further research and development.

## Core Molecular Data

A clear understanding of the physicochemical properties of **JNJ-40355003** is fundamental for any experimental design. The key quantitative data is summarized in the table below.

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>23</sub> ClN <sub>4</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	422.91 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13948-94-7 <a href="#">[1]</a>
Appearance	Solid powder
Purity	Typically ≥95%
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

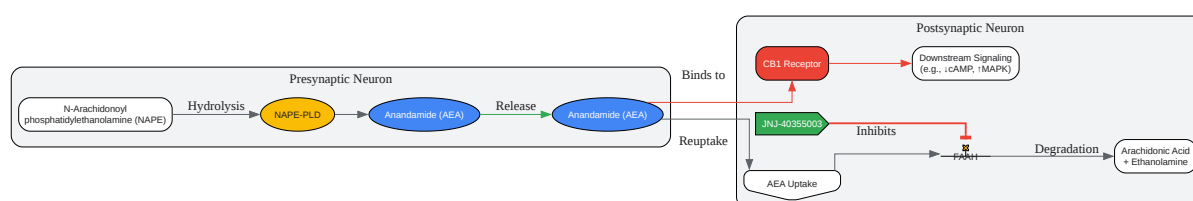
## Mechanism of Action: FAAH Inhibition

**JNJ-40355003** functions as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).<sup>[1]</sup> FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).

By inhibiting FAAH, **JNJ-40355003** prevents the breakdown of anandamide and other NAEs, leading to their increased levels in the body. This enhancement of endogenous cannabinoid signaling is the key mechanism through which **JNJ-40355003** exerts its pharmacological effects.

## Signaling Pathway of FAAH Inhibition

The following diagram illustrates the central role of FAAH in the endocannabinoid system and the impact of its inhibition by **JNJ-40355003**.



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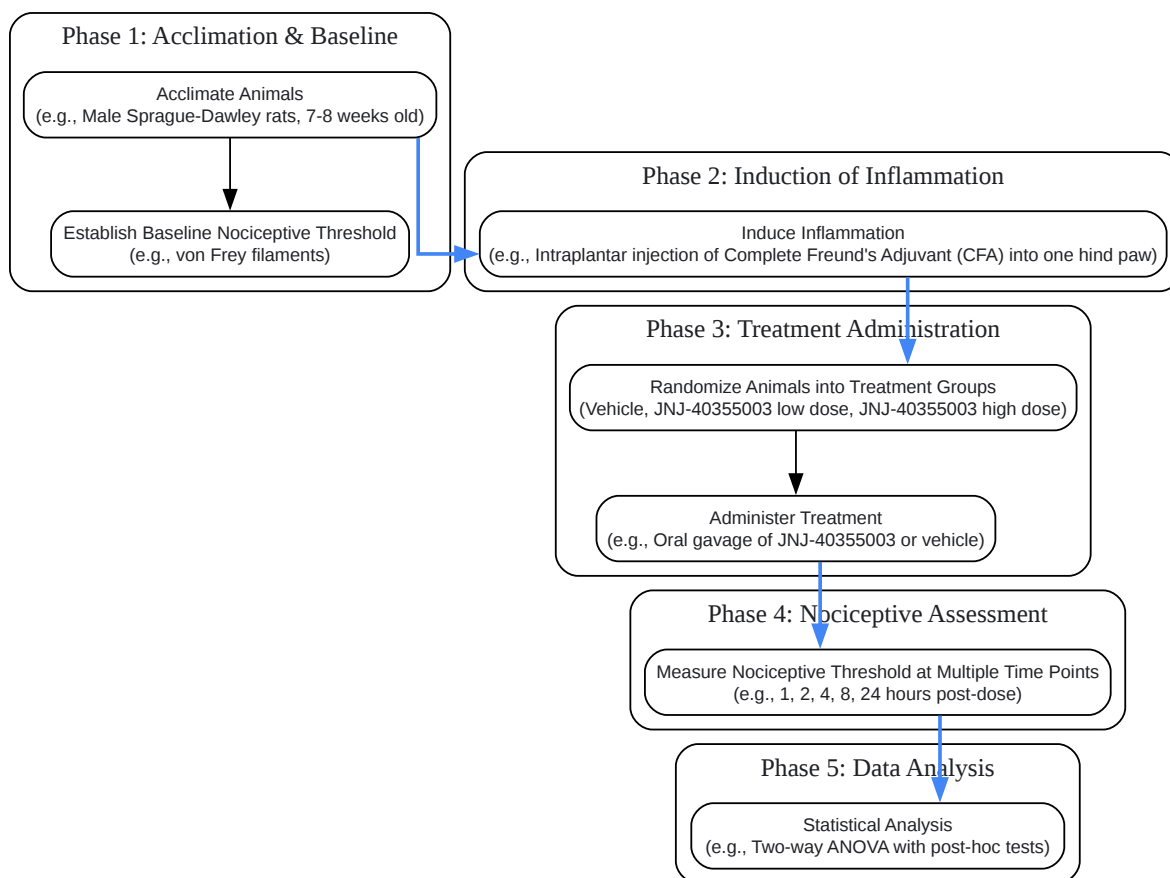
FAAH Inhibition by **JNJ-40355003** in the Endocannabinoid System.

## Experimental Protocols

While specific, detailed protocols for **JNJ-40355003** are proprietary and not always publicly available, this section provides a representative in vivo experimental workflow based on preclinical studies of potent FAAH inhibitors.

### In Vivo Efficacy Study in a Rodent Model of Inflammatory Pain

This protocol outlines a typical workflow for assessing the anti-nociceptive effects of **JNJ-40355003**.



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Experimental Workflow for In Vivo Efficacy Testing.

#### Materials and Methods:

- Animals: Male Sprague-Dawley rats (200-250 g).
- Housing: Standard laboratory conditions (12:12 h light-dark cycle, food and water ad libitum).
- Inflammatory Agent: Complete Freund's Adjuvant (CFA).
- Test Compound: **JNJ-40355003**, suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Nociceptive Testing: Calibrated von Frey filaments to measure mechanical allodynia.

#### Procedure:

- Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
- Baseline Measurement: Determine the baseline paw withdrawal threshold for each rat in response to von Frey filaments.
- Induction of Inflammation: Inject CFA into the plantar surface of the right hind paw.
- Treatment: 24 hours post-CFA injection, administer **JNJ-40355003** or vehicle orally. A typical dose used in a rat study of a similar FAAH inhibitor was 50 mg/kg.
- Assessment: Measure the paw withdrawal threshold at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.
- Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of **JNJ-40355003** on inflammatory pain.

This guide serves as a foundational resource for researchers working with **JNJ-40355003**. For further experimental details and specific applications, consulting the primary literature is highly recommended.

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## References

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